

Comparing Vegfr-2-IN-50 IC50 with other VEGFR-2 inhibitors

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Compound of Interest

Compound Name: Vegfr-2-IN-50

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A Comparative Analysis of VEGFR-2 Inhibitor Potency

In the landscape of oncological research and drug development, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal target for anti-angiogenic therapies. The inhibition of VEGFR-2 can effectively suppress tumor growth and metastasis by choking off the blood supply essential for their proliferation. A key metric for evaluating the efficacy of VEGFR-2 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This guide provides a comparative overview of the IC50 values of several notable VEGFR-2 inhibitors, alongside a detailed experimental protocol for their determination and a visualization of the VEGFR-2 signaling pathway.

While a specific IC50 value for "**Vegfr-2-IN-50**" is not publicly available in the surveyed literature, this guide will focus on a selection of other well-characterized VEGFR-2 inhibitors to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Comparative Potency of VEGFR-2 Inhibitors

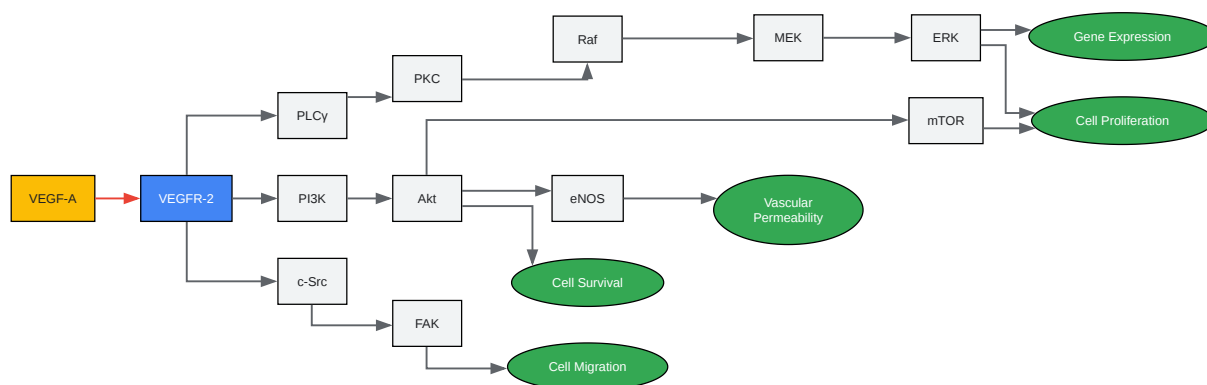
The following table summarizes the in vitro IC50 values of various small molecule inhibitors against VEGFR-2. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are indicative of their potency.

Inhibitor	VEGFR-2 IC50 (nM)	Other Kinases Inhibited (IC50 in nM)
Cabozantinib (XL184)	0.035	c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7)[1]
Ki8751	0.9	Over 40-fold selective for VEGFR-2 over c-Kit, PDGFR α , and FGFR-2[1]
Apatinib	1	Ret (13), c-Kit (429), c-Src (530)[1][2]
Regorafenib (BAY 73-4506)	4.2	VEGFR1 (13), VEGFR3 (46), PDGFR β (22), Kit (7), RET (1.5), Raf-1 (2.5)[2]
Motesanib (AMG-706)	3	VEGFR1 (2), VEGFR3 (6), Kit (8), PDGFR (84), Ret (59)[2]
Vandetanib	40	VEGFR3 (110), EGFR (500)[1]
SU5408	70	Potent and selective inhibitor of VEGFR2[1][2]
Sorafenib	-	VEGFR-2 (IC50 = 3.12 nM in some studies)[2]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Understanding the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for angiogenesis. These pathways regulate endothelial cell proliferation, migration, survival, and vascular permeability.



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VEGFR-2 Signaling Cascade

Experimental Protocol for Determining VEGFR-2 IC50

The following is a generalized protocol for an in vitro kinase assay to determine the IC₅₀ value of a potential VEGFR-2 inhibitor. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit, provide a standardized method for this purpose.

Objective: To measure the in vitro potency of a test compound in inhibiting VEGFR-2 kinase activity.

Materials:

- Recombinant human VEGFR-2 (KDR) enzyme
- Kinase assay buffer

- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide)
- Test compound (inhibitor) at various concentrations
- Positive control inhibitor (e.g., Sunitinib)
- Negative control (DMSO or vehicle)
- 96-well plates
- Detection reagent (e.g., Kinase-Glo™)
- Luminometer or microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO or an appropriate solvent. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 μ M to 0.1 nM).
- **Assay Plate Setup:**
 - Add kinase assay buffer to all wells of a 96-well plate.
 - Add the diluted test compound to the appropriate wells.
 - Add the positive control inhibitor to its designated wells.
 - Add the vehicle (e.g., DMSO) to the negative control wells.
- **Enzyme Addition:** Add the recombinant VEGFR-2 enzyme to all wells except for the "no enzyme" control wells.
- **Initiation of Reaction:** Add the substrate and ATP to all wells to start the kinase reaction.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

- Detection: Add the detection reagent to each well. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
- Data Acquisition: Read the luminescence or absorbance of each well using a microplate reader.
- Data Analysis:
 - Subtract the background signal (from "no enzyme" wells) from all other readings.
 - Normalize the data by setting the negative control (vehicle) as 100% activity and the positive control (or a high concentration of the test compound showing maximum inhibition) as 0% activity.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of VEGFR-2 activity.

This guide provides a foundational understanding of the comparative potencies of various VEGFR-2 inhibitors. The provided experimental protocol offers a framework for researchers to conduct their own in vitro assessments, while the signaling pathway diagram illustrates the complex network of interactions that these inhibitors are designed to disrupt.

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References

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- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

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